2-Benzoimidazol-1-yl-butyric acid
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Overview
Description
Mechanism of Action
Target of Action
Benzimidazole compounds, which 2-benzoimidazol-1-yl-butyric acid is a part of, are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
Benzimidazole compounds are known to interfere with the function of microtubules, which are essential components of the cell’s cytoskeleton . They bind strongly to tubulin, the building block of microtubules, and this binding can be competitively inhibited by other compounds .
Biochemical Pathways
Benzimidazole compounds are known to affect a wide range of biological activities, including antimicrobial, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, and anticancer activities .
Pharmacokinetics
Benzimidazole compounds are known for their excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole compounds are known to have a broad spectrum of pharmacological properties, and some have been found to induce apoptosis in certain cell lines .
Action Environment
The biological activity of benzimidazole compounds can be tuned and accelerated in coordination compounds .
Biochemical Analysis
Biochemical Properties
2-Benzoimidazol-1-yl-butyric acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition occurs through the binding of this compound to the active site of the protease, preventing substrate access and subsequent catalysis . Additionally, this compound can interact with transport proteins, affecting the transport of other molecules across cellular membranes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling proteins, this compound can induce apoptosis in cancer cells, thereby inhibiting their growth . Furthermore, this compound affects gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can either inhibit or activate the target biomolecule, depending on the nature of the interaction . For example, this compound can inhibit enzyme activity by occupying the active site, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of inhibiting cell proliferation and inducing apoptosis . These effects are consistent across both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while still exerting its biochemical and cellular effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions include oxidation and reduction, while phase II reactions involve conjugation with glucuronic acid or sulfate . These metabolic processes increase the hydrophilicity of the compound, facilitating its excretion from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cellular membranes by transport proteins, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . This distribution pattern is crucial for the compound’s biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization is critical for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoimidazol-1-yl-butyric acid typically involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . This process yields benzimidazole derivatives with high efficiency. Another method involves the coupling of 1,2-diaminobenzenes with carboxylic acids or aldehydes and ketones .
Industrial Production Methods
the general principles of benzimidazole synthesis, such as the use of catalytic redox cycling and high-temperature reactions, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
2-Benzoimidazol-1-yl-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve moderate to high temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
2-Benzoimidazol-1-yl-butyric acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in proteomics research.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of 2-Benzoimidazol-1-yl-butyric acid, known for its broad range of biological activities.
2-Substituted benzimidazoles: These compounds have similar structures and are used in targeted cancer therapy.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused ring structure and are studied for their pharmacological uses.
Uniqueness
This compound is unique due to its specific structure, which combines the benzimidazole ring with a butyric acid moiety. This combination enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-9(11(14)15)13-7-12-8-5-3-4-6-10(8)13/h3-7,9H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWUJLZQFQTWHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.